spiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-2-one
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Overview
Description
Spiro[1H-3,1-benzoxazine-4,3’-pyrrolidine]-2-one is a spirocyclic compound characterized by a unique structure where a benzoxazine ring is fused with a pyrrolidine ring. This compound is part of a broader class of spiro compounds known for their diverse chemical and biological properties. The spirocyclic structure imparts rigidity and distinct three-dimensionality, making it a valuable scaffold in medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[1H-3,1-benzoxazine-4,3’-pyrrolidine]-2-one typically involves multi-component reactions that assemble complex molecules efficiently. One common method is the five-component reaction at the air-liquid interface, which includes the formation of key intermediates through condensation and deprotonation stages . The reaction conditions often involve mild heating and specific deposition methods to facilitate product formation .
Industrial Production Methods
Industrial production methods for spirocyclic compounds like spiro[1H-3,1-benzoxazine-4,3’-pyrrolidine]-2-one are less documented but generally follow similar principles as laboratory synthesis, scaled up for larger quantities. These methods emphasize efficiency, cost-effectiveness, and reproducibility, often utilizing continuous flow reactors and automated systems to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Spiro[1H-3,1-benzoxazine-4,3’-pyrrolidine]-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms, commonly using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
The reactions often require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
Spiro[1H-3,1-benzoxazine-4,3’-pyrrolidine]-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a potential candidate for studying protein-ligand interactions and enzyme inhibition.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The rigidity and stability of the spirocyclic structure make it useful in developing advanced materials, such as polymers and smart materials
Mechanism of Action
The mechanism of action of spiro[1H-3,1-benzoxazine-4,3’-pyrrolidine]-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for precise spatial orientation of functional groups, enhancing binding affinity and selectivity. This compound can modulate various biological pathways, including those involved in cell signaling, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
Spiro[4H-3,1-benzoxazine-4,3’-pyrrolidine]-1’-carboxylic acid: Another spirocyclic compound with similar structural features but different functional groups.
Spiro[3,1-benzoxazine-4,1’-cycloalkan]-2-imines: These compounds share the benzoxazine core but differ in the attached ring systems and substituents.
Uniqueness
Spiro[1H-3,1-benzoxazine-4,3’-pyrrolidine]-2-one stands out due to its specific combination of benzoxazine and pyrrolidine rings, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
spiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-10-13-9-4-2-1-3-8(9)11(15-10)5-6-12-7-11/h1-4,12H,5-7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKAUMHSHUAHGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12C3=CC=CC=C3NC(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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